(2R)-2-Amino-2-cyclopentylethan-1-ol
CAS No.:
Cat. No.: VC17442954
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15NO |
|---|---|
| Molecular Weight | 129.20 g/mol |
| IUPAC Name | (2R)-2-amino-2-cyclopentylethanol |
| Standard InChI | InChI=1S/C7H15NO/c8-7(5-9)6-3-1-2-4-6/h6-7,9H,1-5,8H2/t7-/m0/s1 |
| Standard InChI Key | REQSKJYQZWAJFK-ZETCQYMHSA-N |
| Isomeric SMILES | C1CCC(C1)[C@H](CO)N |
| Canonical SMILES | C1CCC(C1)C(CO)N |
Introduction
Chemical Identity and Structural Features
Nomenclature and Stereochemical Configuration
The compound’s systematic IUPAC name, (2R)-2-amino-2-cyclopentylethan-1-ol, explicitly defines its stereochemistry and substituent arrangement:
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Cyclopentyl group: Attached to the second carbon of the ethan-1-ol backbone.
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Amino group (-NH₂): Positioned on the same carbon (C2) as the cyclopentyl group.
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Hydroxyl group (-OH): Located on the first carbon (C1).
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Chirality: The (2R) configuration indicates a right-handed (rectus) spatial arrangement at C2, making this enantiomer distinct from its (2S) counterpart .
Table 1: Key Identifiers of (2R)-2-Amino-2-cyclopentylethan-1-ol
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 223473-36-7 | ChemBK |
| Molecular Formula | C₇H₁₅NO | PubChem |
| Molar Mass | 129.20 g/mol | PubChem |
| SMILES | C1CCC(C1)C(N)CO | PubChemLite |
| InChIKey | REQSKJYQZWAJFK-UHFFFAOYSA-N | PubChemLite |
| Method | Starting Material | Key Reagents/Conditions | Expected Yield |
|---|---|---|---|
| Reductive Amination | Cyclopentanone | NH₃, NaBH₃CN, (R)-BINAP-Ru | 60–70% |
| Epoxide Ring-Opening | Cyclopentene oxide | NH₃, H₂O, K₂CO₃, Thiourea | 50–65% |
Physicochemical and Computational Properties
Solubility and Partition Coefficients
The compound’s XLogP3-AA value of 0.5 suggests moderate hydrophobicity, balancing solubility in polar solvents (e.g., water, ethanol) and lipid membranes. Hydrogen bonding capacity (2 donors, 2 acceptors) further enhances its affinity for aqueous environments .
Spectroscopic Characteristics
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Mass Spectrometry: Predicted molecular ion peak at m/z 129.1154 (exact mass) .
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Collision Cross Section (CCS): 129.1 Ų for [M+H]+ adducts, indicating compact gas-phase conformation .
Table 3: Computed Physicochemical Properties
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